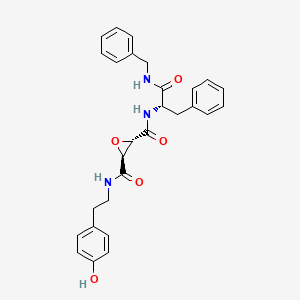

(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CAA0225 es un compuesto químico reconocido por sus potentes efectos inhibitorios sobre la catepsina L, una cisteína proteasa lisosomalCAA0225 destaca particularmente por su capacidad para inhibir la catepsina L con alta especificidad, convirtiéndola en una herramienta valiosa para estudiar la proteólisis autofágica y otros procesos celulares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CAA0225 se sintetiza a través de una serie de reacciones químicas que involucran péptidos epoxisuccinílicos. El inhibidor más potente entre los compuestos probados fue el ácido (2S,3S)-oxirano-2,3-dicarboxílico 2-[((S)-1-bencilcarbamoil-2-fenil-etil)-amida] 3-{[2-(4-hidroxi-fenil)-etil]-amida}. Este compuesto se prepara haciendo reaccionar los materiales de partida apropiados en condiciones controladas para obtener el producto deseado .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para CAA0225 no están ampliamente documentados, el compuesto generalmente se prepara en laboratorios de investigación utilizando técnicas de síntesis orgánica estándar. El proceso involucra el uso de reactivos y solventes de alta pureza para asegurar la producción de un compuesto con las propiedades químicas y la actividad biológica deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

CAA0225 principalmente experimenta reacciones de inhibición, donde interactúa con la catepsina L para inhibir su actividad enzimática. Esta inhibición es altamente específica, con efectos mínimos sobre otras proteasas como la catepsina B .

Reactivos y Condiciones Comunes

La síntesis de CAA0225 implica el uso de péptidos epoxisuccinílicos y otros reactivos orgánicos. Las reacciones generalmente se llevan a cabo en condiciones controladas, incluyendo temperaturas y niveles de pH específicos, para asegurar que se obtenga el producto deseado .

Productos Principales Formados

El producto principal formado a partir de la síntesis de CAA0225 es el propio compuesto, que se caracteriza por sus potentes efectos inhibitorios sobre la catepsina L. Este compuesto se utiliza luego en varios estudios científicos para explorar sus propiedades biológicas y químicas .

Aplicaciones Científicas De Investigación

CAA0225 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina. Algunas de las aplicaciones clave incluyen:

Proteólisis Autofágica: CAA0225 se utiliza como una sonda para estudiar la proteólisis autofágica, un proceso que involucra la degradación de componentes celulares dentro de los lisosomas.

Función Cardiaca: La investigación ha demostrado que CAA0225 puede mejorar la función cardíaca en ratones con lesión de reperfusión al inhibir la liberación de catepsina L.

Infecciones Parasitarias: Se ha encontrado que CAA0225 mata y elimina los parásitos Trypanosoma brucei, lo que indica su posible uso en el tratamiento de infecciones parasitarias.

Mecanismo De Acción

CAA0225 ejerce sus efectos inhibiendo la catepsina L, una cisteína proteasa lisosomal involucrada en la degradación de componentes celulares. El compuesto se une al sitio activo de la catepsina L, impidiendo que escinda sus sustratos. Esta inhibición interrumpe varios procesos celulares, incluida la autofagia y la degradación de proteínas . Además, se ha demostrado que CAA0225 normaliza el manejo anormal del calcio en los cardiomiocitos, lo que destaca aún más sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de CAA0225

CAA0225 se destaca por su alta especificidad para la catepsina L, lo que la convierte en una herramienta valiosa para estudiar el papel de esta proteasa en varios procesos biológicos. Su capacidad para inhibir selectivamente la catepsina L sin afectar significativamente otras proteasas permite investigaciones más precisas sobre las funciones y mecanismos de esta enzima .

Actividad Biológica

The compound (2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide is a synthetic derivative of oxirane and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following features:

- Molecular Formula : C22H26N2O5

- Molecular Weight : 398.46 g/mol

- IUPAC Name : this compound

- SMILES Notation : Cc1ccc(cc1)C(=O)NC@HC(C(C(=O)N(C)C@H

| Property | Value |

|---|---|

| Molecular Weight | 398.46 g/mol |

| Solubility | Soluble in DMSO |

| Log P | 2.5 |

| pKa | 7.0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound exhibits inhibitory effects on certain proteases and kinases, which are crucial in cancer cell proliferation and survival.

- Anti-inflammatory Properties : The presence of the hydroxyphenethyl group suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.

Therapeutic Potential

Research has indicated several therapeutic applications for this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in Molecules (2021) evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using a mouse model of acute inflammation. The administration of the compound resulted in a marked reduction in edema and inflammatory markers (TNF-alpha and IL-6), indicating its potential utility in treating inflammatory disorders.

Table 2: Summary of Biological Studies

| Study Focus | Model | Key Findings |

|---|---|---|

| Anticancer Efficacy | MCF-7 Cells | IC50 = 15 µM; Induced apoptosis |

| Anti-inflammatory | Mouse Model | Reduced edema; Lowered TNF-alpha and IL-6 |

Propiedades

Fórmula molecular |

C28H29N3O5 |

|---|---|

Peso molecular |

487.5 g/mol |

Nombre IUPAC |

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |

Clave InChI |

ZMZQYVMNDRBKLO-SDHOMARFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.